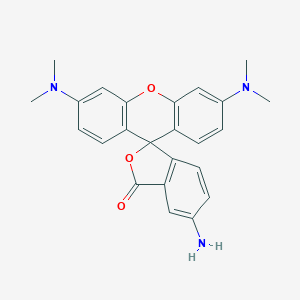

5-Aminotetramethyl Rhodamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-amino-3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3/c1-26(2)15-6-9-19-21(12-15)29-22-13-16(27(3)4)7-10-20(22)24(19)18-8-5-14(25)11-17(18)23(28)30-24/h5-13H,25H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDBRTCWHLGIMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)N)C(=O)O3)C5=C(O2)C=C(C=C5)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408315 | |

| Record name | 5-Aminotetramethylrhodamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167095-10-5 | |

| Record name | 5-Aminotetramethylrhodamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Aminotetramethyl rhodamine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminotetramethylrhodamine, commonly known as 5-TAMRA, is a fluorescent dye belonging to the rhodamine family. Renowned for its bright orange-red fluorescence and high photostability, 5-TAMRA has become an indispensable tool in a myriad of biological and biomedical research applications. Its primary amine group provides a reactive handle for covalent attachment to a wide range of biomolecules, including proteins, peptides, and nucleic acids, without significantly altering their biological activity. This technical guide provides an in-depth overview of the chemical properties, structure, and key applications of 5-Aminotetramethylrhodamine, with a focus on experimental protocols and its utility in studying cellular signaling pathways.

Chemical Properties and Structure

5-TAMRA is a single isomer of carboxytetramethylrhodamine, which ensures reproducibility in labeling and downstream applications.[1] Its chemical structure is characterized by a xanthene core, which is responsible for its fluorescent properties, and a reactive primary amine group that allows for straightforward conjugation to biomolecules. The IUPAC name for 5-TAMRA is 9-(2,4-dicarboxyphenyl)-3,6-bis(dimethylamino)-xanthylium, inner salt.[2]

The key chemical and physical properties of 5-Aminotetramethylrhodamine are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Synonyms | 5-Carboxytetramethylrhodamine, 5-TAMRA | [1][2] |

| Molecular Formula | C₂₅H₂₂N₂O₅ | [2][3] |

| Molecular Weight | 430.45 g/mol | [4][5] |

| Appearance | Dark red amorphous solid | [3] |

| Excitation Maximum (λex) | ~546 nm | [2][4] |

| Emission Maximum (λem) | ~579 - 580 nm | [2][6] |

| Molar Extinction Coefficient (ε) | ~92,000 - 95,000 M⁻¹cm⁻¹ | [3][7] |

| Quantum Yield (Φ) | ~0.1 | [2] |

| Solubility | Soluble in DMSO, DMF, and Methanol | [3][7] |

| Storage Conditions | -20°C, protected from light | [3][7] |

Experimental Protocols

The primary utility of 5-TAMRA lies in its ability to be covalently attached to biomolecules. The following sections provide detailed methodologies for labeling proteins and oligonucleotides.

Protein Labeling with 5-TAMRA N-hydroxysuccinimidyl (NHS) Ester

The most common method for labeling proteins with 5-TAMRA involves the use of its N-hydroxysuccinimidyl (NHS) ester derivative (5-TAMRA-SE). The NHS ester reacts efficiently with primary amines (e.g., the ε-amino group of lysine residues) under mild basic conditions to form a stable amide bond.[1]

Materials:

-

5-TAMRA-SE

-

Protein of interest

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Labeling Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-9.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., Sephadex G-25) or dialysis equipment

Protocol:

-

Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.[6] Ensure the buffer is free of primary amines like Tris or glycine.[3]

-

Prepare 5-TAMRA-SE Stock Solution: Immediately before use, dissolve 5-TAMRA-SE in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[6]

-

Conjugation Reaction: Add the 5-TAMRA-SE solution to the protein solution dropwise while gently vortexing. The recommended molar ratio of dye to protein is typically between 5:1 and 20:1, which should be optimized for the specific protein and application.[6]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[3][6]

-

Quenching (Optional): Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.

-

Purification: Separate the labeled protein from unreacted dye using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against an appropriate buffer (e.g., PBS).[3][6] For peptides, reversed-phase high-performance liquid chromatography (RP-HPLC) is the preferred method for purification.[6]

Oligonucleotide Labeling

5-TAMRA can be incorporated into synthetic oligonucleotides at the 5' or 3' end, or internally, using phosphoramidite chemistry on an automated DNA synthesizer.[6] Alternatively, an amine-modified oligonucleotide can be labeled with 5-TAMRA-NHS ester post-synthesis.

Materials:

-

5'-amine-modified oligonucleotide

-

5-TAMRA-NHS ester

-

Anhydrous DMSO

-

Labeling Buffer: 0.1 M sodium tetraborate, pH 8.5[8]

-

Ethanol (70% and 100%)

-

3 M NaCl

Protocol:

-

Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in nuclease-free water.

-

Prepare 5-TAMRA-NHS Ester Stock Solution: Dissolve 5-TAMRA-NHS ester in anhydrous DMSO to a concentration of approximately 14 mg/mL (for a 200 µg reaction).[8]

-

Labeling Reaction: Add the 5-TAMRA-NHS ester solution to the oligonucleotide solution in the labeling buffer. Incubate the reaction for 2-4 hours at room temperature in the dark.

-

Purification:

-

Ethanol Precipitation: Precipitate the labeled oligonucleotide by adding 3 M NaCl and cold 100% ethanol.[8] Wash the pellet with 70% ethanol and resuspend in a suitable buffer. A second ethanol precipitation may be necessary to remove residual unreacted dye.[8]

-

HPLC Purification: For higher purity, the labeled oligonucleotide can be purified by reverse-phase HPLC using a C8 or C18 column.[4]

-

Applications in Signaling Pathways: FRET-based Caspase-3 Activity Assay

A powerful application of 5-TAMRA is in Förster Resonance Energy Transfer (FRET) assays to monitor enzymatic activity within signaling pathways.[6] In a FRET-based assay, energy is transferred from an excited donor fluorophore to a nearby acceptor fluorophore. 5-TAMRA is an excellent FRET acceptor for donor dyes like 6-Carboxyfluorescein (6-FAM).[9]

One of the most well-studied signaling pathways amenable to this technique is the caspase-mediated apoptosis pathway. Caspase-3 is a key executioner caspase that, when activated, cleaves specific substrate proteins, leading to programmed cell death.

Caspase-3 Signaling Pathway and FRET Detection

The activity of caspase-3 can be monitored in real-time using a peptide substrate labeled with a FRET pair, such as FAM and TAMRA. The peptide contains the caspase-3 cleavage sequence, DEVD (Asp-Glu-Val-Asp).[2] In the intact peptide, the close proximity of the donor (FAM) and acceptor (TAMRA) allows for efficient FRET. Upon excitation of the donor, energy is transferred to the acceptor, resulting in acceptor emission. When active caspase-3 cleaves the peptide, the donor and acceptor are separated, disrupting FRET and leading to an increase in donor fluorescence.

Caption: Caspase-3 signaling pathway with FRET-based detection.

Experimental Workflow for Caspase-3 FRET Assay

The following diagram illustrates a typical workflow for a FRET-based protease assay, such as the one described for caspase-3.

Caption: Experimental workflow for a FRET-based protease assay.

Conclusion

5-Aminotetramethylrhodamine is a versatile and robust fluorescent probe that has found widespread use in the life sciences. Its well-characterized chemical and spectral properties, coupled with straightforward bioconjugation chemistry, make it an ideal choice for labeling a diverse range of biomolecules. The application of 5-TAMRA in advanced techniques such as FRET provides researchers with powerful tools to investigate complex cellular processes, such as the signaling cascades involved in apoptosis. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize 5-TAMRA in their experimental endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. bluetigerscientific.com [bluetigerscientific.com]

- 4. AddexBio Product Detail - MBP, MAPK Substrate-(5-TAMRA) labeled [addexbio.com]

- 5. Detection of protease activity by fluorescent protein FRET sensors: from computer simulation to live cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Visualizing Protease Activity in Living Cells: From Two Dimensions to Four Dimensions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Direct visualization of protease activity on cells migrating in three-dimensions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. TAMRA- and Cy5-labeled probe for efficient kinetic characterization of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Derivatization of 5-Aminotetramethylrhodamine for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 5-aminotetramethylrhodamine (5-TAMRA), a widely utilized fluorescent probe in biological research, and its functional derivatives. Detailed experimental protocols, quantitative data, and the application of a 5-TAMRA derivative in a FRET-based assay for caspase-3 activity are presented to facilitate its use in various research and drug development contexts.

Introduction to 5-Aminotetramethylrhodamine (5-TAMRA)

5-Aminotetramethylrhodamine (5-TAMRA) is a bright, orange-red fluorescent dye belonging to the rhodamine family. Its photostability, pH insensitivity in the physiological range, and high quantum yield make it an excellent choice for a variety of fluorescence-based applications. The primary amine group at the 5-position of the xanthene core serves as a versatile reactive handle for conjugation to a wide array of biomolecules, including proteins, peptides, and nucleic acids. These fluorescently labeled biomolecules are invaluable tools for fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET)-based assays.[1][2] This guide will detail the synthetic routes to 5-TAMRA and its key derivatives, providing researchers with the necessary information to produce and utilize these powerful research tools.

Synthesis of 5-Aminotetramethylrhodamine

The synthesis of 5-aminotetramethylrhodamine is a multi-step process that begins with the preparation of its carboxylic acid precursor, 5-carboxytetramethylrhodamine.

Synthesis of 5-Carboxytetramethylrhodamine

A practical and scalable synthesis of isomerically pure 5- and 6-carboxytetramethylrhodamines has been reported, which involves the acylation of 3-(dimethylamino)phenol with 1,2,4-benzenetricarboxylic anhydride.[3][4] The resulting mixture of benzophenone intermediates can be separated by recrystallization, and the desired isomer is then reacted with another equivalent of 3-(dimethylamino)phenol to yield the rhodamine core.

Experimental Protocol: Synthesis of 5-Carboxytetramethylrhodamine [4]

-

Acylation: A mixture of 3-(dimethylamino)phenol and 1,2,4-benzenetricarboxylic anhydride is heated to afford a mixture of 4-dimethylamino-2-hydroxy-2',4'(5')-dicarboxybenzophenones.

-

Isomer Separation: The individual isomers of the dicarboxybenzophenones are separated by recrystallization from methanol and acetic acid.

-

Condensation: The purified 4-dimethylamino-2-hydroxy-2',4'-dicarboxybenzophenone isomer is reacted with a second equivalent of 3-(dimethylamino)phenol in a suitable solvent, such as propionic acid, at an elevated temperature to yield 5-carboxytetramethylrhodamine.

-

Purification: The crude 5-carboxytetramethylrhodamine is purified by column chromatography to yield the final product.

Conversion of 5-Carboxytetramethylrhodamine to 5-Aminotetramethylrhodamine

The conversion of the carboxylic acid functionality of 5-carboxytetramethylrhodamine to a primary amine can be efficiently achieved through a Curtius rearrangement.[5][6] A modern and safe approach for this transformation involves a one-pot procedure using diphenylphosphoryl azide (DPPA), which avoids the isolation of potentially explosive acyl azide intermediates.[5]

Experimental Protocol: Synthesis of 5-Aminotetramethylrhodamine via Curtius Rearrangement

-

Reaction Setup: To a solution of 5-carboxytetramethylrhodamine in a suitable anhydrous solvent (e.g., toluene), triethylamine and diphenylphosphoryl azide (DPPA) are added.

-

Isocyanate Formation: The reaction mixture is heated in the presence of anhydrous tert-butanol. The carboxylic acid is converted in situ to an acyl azide, which then undergoes rearrangement to the corresponding isocyanate.

-

Carbamate Formation: The isocyanate is trapped by tert-butanol to form a Boc-protected amine.

-

Deprotection: The Boc-protected amine is then deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product, 5-aminotetramethylrhodamine.

-

Purification: The product is purified by column chromatography.

Synthesis of 5-TAMRA Derivatives

The primary amine of 5-aminotetramethylrhodamine and the carboxylic acid of its precursor are key functional groups for the synthesis of a variety of useful derivatives for bioconjugation.

5-TAMRA N-hydroxysuccinimidyl (NHS) Ester

The NHS ester of 5-TAMRA is a popular amine-reactive derivative used for labeling proteins and peptides. It is synthesized from 5-carboxytetramethylrhodamine.

Experimental Protocol: Synthesis of 5-TAMRA NHS Ester

-

Activation: 5-Carboxytetramethylrhodamine is dissolved in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

-

Coupling: N-Hydroxysuccinimide (NHS) and a carbodiimide coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are added to the solution.

-

Reaction: The reaction mixture is stirred at room temperature for several hours until the formation of the NHS ester is complete.

-

Purification: The product is purified by precipitation or column chromatography to remove unreacted starting materials and byproducts.

5-TAMRA Azide and Alkyne Derivatives

Azide and alkyne derivatives of 5-TAMRA are valuable tools for "click chemistry," a highly efficient and specific conjugation method.[7][8][9] These derivatives are typically synthesized from 5-carboxytetramethylrhodamine by coupling with an appropriate amine-containing linker followed by introduction of the azide or alkyne functionality.

Experimental Protocol: Synthesis of 5-TAMRA Azide

-

Amide Coupling: 5-Carboxytetramethylrhodamine is activated (e.g., as an NHS ester) and reacted with an amino-azide linker, such as 3-azidopropan-1-amine, in a suitable solvent with a non-nucleophilic base.

-

Purification: The resulting 5-TAMRA azide is purified by high-performance liquid chromatography (HPLC).

Experimental Protocol: Synthesis of 5-TAMRA Alkyne

-

Amide Coupling: 5-Carboxytetramethylrhodamine is activated and reacted with an amino-alkyne linker, such as propargylamine, under similar conditions to the azide synthesis.

-

Purification: The 5-TAMRA alkyne product is purified by HPLC.

Quantitative Data

The following tables summarize the key quantitative data for 5-aminotetramethylrhodamine and its derivatives.

Table 1: Physicochemical and Spectroscopic Properties of 5-TAMRA and its Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Purity (%) |

| 5-Carboxytetramethylrhodamine | C₂₅H₂₂N₂O₅ | 430.45 | 546 | 579 | 95,000 | 0.1 | >97 |

| 5-Aminotetramethylrhodamine | C₂₄H₂₅N₃O₃ | 403.47 | ~546 | ~575 | Not widely reported | Not widely reported | >95 (commercial) |

| 5-TAMRA NHS Ester | C₂₉H₂₅N₃O₇ | 527.52 | 546 | 580 | 95,000 | 0.1 | ≥90 |

| 5-TAMRA Azide | C₂₈H₂₈N₆O₄ | 512.56 | 546 | 579 | 91,000 | Not widely reported | ≥95 (LCMS) |

| 5-TAMRA Alkyne | C₂₈H₂₅N₃O₄ | 467.52 | 556 | 563 | 84,000 | Not widely reported | ≥90 (HPLC) |

Table 2: Synthesis Yields of 5-TAMRA and its Derivatives

| Reaction | Starting Material | Product | Reagents | Reported/Estimated Yield (%) |

| Synthesis of 5-Carboxytetramethylrhodamine | 3-(dimethylamino)phenol | 5-Carboxytetramethylrhodamine | 1,2,4-benzenetricarboxylic anhydride | Quantitative (crude) |

| Curtius Rearrangement | 5-Carboxytetramethylrhodamine | 5-Aminotetramethylrhodamine | DPPA, t-BuOH, TFA | ~70 (estimated) |

| NHS Ester Formation | 5-Carboxytetramethylrhodamine | 5-TAMRA NHS Ester | NHS, DCC/EDC | High |

| Azide Derivative Synthesis | 5-Carboxytetramethylrhodamine | 5-TAMRA Azide | Amino-azide linker, EDC | Not widely reported |

| Alkyne Derivative Synthesis | 5-Carboxytetramethylrhodamine | 5-TAMRA Alkyne | Propargylamine, EDC | Not widely reported |

Application in a FRET-based Caspase-3 Activity Assay

A prominent application of 5-TAMRA derivatives is in the design of FRET-based probes for monitoring enzyme activity. The caspase-3-mediated apoptotic pathway is a well-studied example where a FRET probe, often consisting of a donor fluorophore and a TAMRA acceptor, can be employed to quantify enzyme activity.[10][11][12][13]

Caspase-3 Signaling Pathway in Apoptosis

Caspase-3 is a key executioner caspase in the apoptotic pathway. It is activated by initiator caspases (e.g., caspase-8 and caspase-9) in response to both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic signals. Once activated, caspase-3 cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Caption: Caspase-3 activation pathway in apoptosis.

FRET-based Assay for Caspase-3 Activity

A FRET-based assay for caspase-3 activity typically utilizes a peptide substrate containing the caspase-3 recognition sequence (DEVD) flanked by a donor fluorophore (e.g., a green fluorescent protein or another dye) and an acceptor fluorophore, such as 5-TAMRA.[10][14] In the intact peptide, the close proximity of the donor and acceptor allows for FRET to occur, resulting in quenching of the donor's fluorescence and emission from the acceptor. Upon cleavage of the peptide by active caspase-3, the donor and acceptor are separated, disrupting FRET and leading to an increase in the donor's fluorescence and a decrease in the acceptor's fluorescence. This change in fluorescence can be monitored to quantify caspase-3 activity.

Experimental Workflow for Caspase-3 FRET Assay

Caption: Workflow for a FRET-based caspase-3 activity assay.

Experimental Protocol: Caspase-3 Activity Assay using a FRET Substrate [15][16]

-

Reagent Preparation:

-

Prepare a cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT).

-

Prepare a 2x reaction buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, and 20 mM DTT).

-

Reconstitute the FRET peptide substrate (e.g., Ac-DEVD-AMC, where AMC is a fluorophore that can be quenched by TAMRA, or a custom-synthesized Donor-DEVD-TAMRA peptide) in DMSO to a stock concentration of 4 mM.

-

-

Sample Preparation:

-

Induce apoptosis in cells using a known stimulus.

-

Lyse the cells in the prepared lysis buffer.

-

Determine the protein concentration of the cell lysate.

-

-

Assay Procedure:

-

To a 96-well microplate, add 50 µL of the 2x reaction buffer to each well.

-

Add 50-200 µg of cell lysate to each well.

-

Add 5 µL of the 4 mM FRET substrate to each well for a final concentration of 200 µM.

-

Mix the contents of the wells thoroughly.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity in a microplate reader at the appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.

-

Calculate the change in the ratio of donor to acceptor fluorescence over time to determine the caspase-3 activity.

-

Conclusion

5-Aminotetramethylrhodamine and its derivatives are indispensable tools in modern biological research. This guide has provided a detailed overview of the synthesis of the core 5-aminotetramethylrhodamine molecule and its key amine- and click-reactive derivatives. The experimental protocols and quantitative data presented herein are intended to empower researchers to produce and utilize these fluorescent probes in their own laboratories. Furthermore, the detailed example of a FRET-based assay for caspase-3 activity highlights the utility of 5-TAMRA derivatives in studying important biological signaling pathways. The versatility and robustness of 5-TAMRA ensure its continued prominence in the fields of cell biology, drug discovery, and diagnostics.

References

- 1. researchgate.net [researchgate.net]

- 2. tcichemicals.com [tcichemicals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Carboxytetramethylrhodamine Azide (5-TAMRA-Azide) [baseclick.eu]

- 8. abpbio.com [abpbio.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. FLIM-FRET Imaging of Caspase-3 Activity in Live Cells Using Pair of Red Fluorescent Proteins [thno.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. FLIM-FRET Imaging of Caspase-3 Activity in Live Cells Using Pair of Red Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. FRET Caspase-3 substrate [protean.bio]

- 15. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]

An In-depth Technical Guide to the Excitation and Emission Spectra of 5-Aminotetramethylrhodamine

This technical guide provides a comprehensive overview of the spectral and photophysical properties of 5-Aminotetramethylrhodamine (5-TAMRA), a fluorescent dye widely used in biological and biomedical research. Tailored for researchers, scientists, and drug development professionals, this document outlines key quantitative data, details relevant experimental protocols, and visualizes a common application to facilitate a deeper understanding of this versatile fluorophore.

Core Spectral and Photophysical Properties

5-Aminotetramethylrhodamine is a derivative of rhodamine, known for its bright orange-red fluorescence, high photostability, and utility in a variety of applications including fluorescence microscopy, DNA sequencing, and Förster Resonance Energy Transfer (FRET) assays.[1] It exists as a single isomer, which can be advantageous for creating homogenous labeled products, potentially leading to better resolution in purification and analysis compared to mixed isomer preparations.[2] The spectral characteristics of 5-TAMRA can be influenced by environmental factors such as solvent polarity and pH.[1]

Quantitative Data Summary

The following table summarizes the key quantitative photophysical properties of 5-Aminotetramethylrhodamine. The values represent a consensus from multiple sources and can vary depending on the specific experimental conditions.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~540 - 550 nm | Can vary with solvent and conjugation.[1][3][4] |

| Emission Maximum (λem) | ~565 - 580 nm | Dependent on environmental factors.[1][3][4] |

| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | A measure of how strongly the dye absorbs light at a given wavelength.[1][2] |

| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.75 | Highly dependent on the solvent and conjugation state.[1][5] For example, the quantum yield is reported to be around 0.1 in some instances[6][7][8], while a value of 0.75 has been reported in methanol.[5] |

| Molecular Weight | ~430.46 g/mol (Acid form) | [2] |

Experimental Protocols

Accurate characterization and application of 5-TAMRA require standardized experimental procedures. Below are outlines for two key protocols: determining the fluorescence quantum yield and labeling biomolecules.

1. Determination of Fluorescence Quantum Yield (Relative Method)

This protocol describes the relative method for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.

-

Materials:

-

Procedure:

-

Prepare a series of dilutions for both the 5-TAMRA sample and the quantum yield standard. The absorbance of these solutions should be kept below 0.05 at the excitation wavelength to minimize inner filter effects.[9]

-

Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.

-

Record the fluorescence emission spectra for each solution using the fluorometer, ensuring the same excitation wavelength is used as in the absorbance measurements.

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Calculate the quantum yield of the 5-TAMRA sample (Φ_sample) using the following equation[1]:

Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

m_sample and m_std are the slopes from the linear fits of the integrated fluorescence intensity versus absorbance plots for the sample and the standard, respectively.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and the standard.[1]

-

-

2. Labeling of Biomolecules with 5-TAMRA N-hydroxysuccinimidyl (NHS) Ester

This protocol provides a general procedure for conjugating 5-TAMRA NHS ester to primary amines on biomolecules like proteins and amino-modified oligonucleotides.[1]

-

Materials:

-

5-TAMRA-NHS ester

-

Biomolecule to be labeled

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate or Phosphate buffer, pH 8.3-8.5

-

Purification column (e.g., gel filtration)

-

-

Procedure:

-

Dissolve the 5-TAMRA-NHS ester in a small amount of anhydrous DMF or DMSO immediately before use to create a stock solution.[1]

-

Dissolve the biomolecule in the reaction buffer. The optimal pH for the labeling reaction is between 8.3 and 8.5. Buffers containing primary amines, such as Tris, should be avoided.[1]

-

Add a calculated molar excess of the 5-TAMRA-NHS ester stock solution to the biomolecule solution. The optimal ratio will depend on the specific biomolecule and the desired degree of labeling.[1]

-

Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[1]

-

Purify the labeled biomolecule from the unreacted dye using a suitable method such as gel filtration chromatography.[1]

-

Visualization of a Key Application: TaqMan Probe Workflow

5-TAMRA is frequently used as a quencher in TaqMan probes for real-time PCR. In this application, it is paired with a reporter fluorophore, such as FAM. The close proximity of TAMRA to the reporter dye quenches the reporter's fluorescence through FRET. During PCR, the 5' to 3' exonuclease activity of Taq polymerase cleaves the probe, separating the reporter from the quencher and leading to an increase in the reporter's fluorescence, which is proportional to the amount of amplified DNA.[1]

Caption: Workflow of a TaqMan probe utilizing a FAM reporter and a TAMRA quencher.

References

- 1. benchchem.com [benchchem.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. biotium.com [biotium.com]

- 4. app.fluorofinder.com [app.fluorofinder.com]

- 5. Buy 5-Amino TAMRA (EVT-14254329) [evitachem.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. rndsystems.com [rndsystems.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. rsc.org [rsc.org]

A Technical Guide to the Fluorescence Quantum Yield and Lifetime of Rhodamine Dyes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties—fluorescence quantum yield and lifetime—of commonly used rhodamine dyes. Understanding these parameters is critical for the successful application of these fluorophores in a wide range of research and development areas, including high-throughput screening, cellular imaging, and diagnostics. This guide offers quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding and practical application of this knowledge.

Introduction to Rhodamine Dyes and Their Fluorescence Properties

Rhodamine dyes are a class of xanthene-based fluorophores widely utilized for their bright fluorescence, high photostability, and sensitivity to their local environment. Two key parameters that define the efficiency and temporal characteristics of their fluorescence are the quantum yield (Φ) and the fluorescence lifetime (τ).

-

Fluorescence Quantum Yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a more efficient conversion of absorbed light into emitted fluorescence.

-

Fluorescence Lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. This parameter is sensitive to the molecular environment and can provide valuable information about factors such as ion concentration, pH, and molecular binding.

This guide focuses on three widely used rhodamine derivatives: Rhodamine B, Rhodamine 6G, and Rhodamine 123.

Quantitative Photophysical Data

The fluorescence quantum yield and lifetime of rhodamine dyes are highly dependent on the solvent environment and the dye concentration. The following tables summarize the reported values for Rhodamine B, Rhodamine 6G, and Rhodamine 123 in various solvents.

Table 1: Fluorescence Quantum Yield (Φ) of Rhodamine Dyes in Different Solvents

| Dye | Solvent | Quantum Yield (Φ) | Reference(s) |

| Rhodamine B | Water | 0.31 | [1] |

| Ethanol | 0.49 - 0.70 | [2] | |

| Basic Ethanol | 0.65 | ||

| 94% Ethanol | 0.68 | [2] | |

| Rhodamine 6G | Ethanol | 0.95 | [3][4] |

| Water | - | ||

| D₂O | 0.98 | [3] | |

| Methanol | - | ||

| Propanol | - | ||

| Butanol | - | ||

| Rhodamine 123 | - | 0.90 | [5][6] |

| - | 0.98 | [7] |

Note: The quantum yield of Rhodamine B is known to be temperature-dependent.[2]

Table 2: Fluorescence Lifetime (τ) of Rhodamine Dyes in Different Solvents and Concentrations

| Dye | Solvent | Concentration | Lifetime (τ) in ns | Reference(s) |

| Rhodamine B | Water | 10⁻³ M | 1.49 | [8] |

| Water | 10⁻⁴ M | 1.72 | [8] | |

| Ethanol | < 10⁻³ M | ~2.7 | [8] | |

| Methanol | < 10⁻³ M | ~2.4 | [8] | |

| Rhodamine 6G | Water | 2 x 10⁻⁴ M | 3.8 | [9] |

| Water + Ammonyx LO | 2 x 10⁻⁴ M | 5.0 | [9] | |

| Rhodamine 123 | Solution (unspecified) | - | ~3.9 | |

| In Mitochondria | - | ~3.2 | ||

| In Living Cells | - | ~2.7 | [10] |

Note: The fluorescence lifetime of Rhodamine B is strongly dependent on concentration, with decreased lifetimes observed at concentrations higher than 10⁻³ M.[8]

Experimental Protocols

Accurate determination of fluorescence quantum yield and lifetime requires careful experimental design and execution. Below are detailed methodologies for these key measurements.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used approach for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[11]

Principle: The quantum yield of an unknown sample (Φ_x) can be calculated relative to a standard (Φ_st) using the following equation:

Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (n_x² / n_st²)

Where:

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

Materials:

-

Spectrofluorometer with a corrected emission spectrum.

-

UV-Vis spectrophotometer.

-

Quartz cuvettes (1 cm path length).

-

Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54).

-

Sample of interest (Rhodamine dye).

-

High-purity solvents.

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of the standard and the sample in the desired solvent.

-

Prepare a series of dilutions for both the standard and the sample, ensuring that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[11]

-

-

Absorbance Measurement:

-

Using the UV-Vis spectrophotometer, record the absorbance spectra for all prepared solutions.

-

Determine the absorbance at the chosen excitation wavelength for each solution.

-

-

Fluorescence Measurement:

-

Using the spectrofluorometer, record the fluorescence emission spectra of all solutions.

-

Ensure that the excitation wavelength is the same for the sample and the standard if their absorption spectra overlap sufficiently. If not, a correction for the lamp intensity and detector response at different wavelengths is necessary.

-

Record the emission spectrum over the entire fluorescence range of the dye.

-

-

Data Analysis:

-

Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

-

Plot a graph of integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The slope of this plot (Gradient) is proportional to the quantum yield.

-

Calculate the quantum yield of the sample using the modified equation:

Φ_x = Φ_st * (Grad_x / Grad_st) * (n_x² / n_st²)

-

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.

Principle: The sample is excited by a high-repetition-rate pulsed light source (e.g., a laser or LED). The time difference between the excitation pulse and the arrival of the first emitted photon at a single-photon sensitive detector is measured. By repeating this process millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay curve. The fluorescence lifetime is then determined by fitting this decay curve to an exponential function.

Materials:

-

TCSPC system including:

-

Pulsed light source (picosecond laser or LED).

-

High-speed, single-photon sensitive detector (e.g., photomultiplier tube - PMT or avalanche photodiode - APD).

-

Timing electronics (Time-to-Amplitude Converter - TAC, and Analog-to-Digital Converter - ADC).

-

Data acquisition and analysis software.

-

-

Sample holder/cuvette.

-

Fluorescence standard with a known lifetime for instrument validation.

Procedure:

-

Instrument Response Function (IRF) Measurement:

-

Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. The IRF represents the temporal profile of the excitation pulse as seen by the detection system.

-

-

Sample Measurement:

-

Place the fluorescent sample in the sample holder.

-

Set the excitation and emission wavelengths appropriately using filters or monochromators.

-

Adjust the light source intensity to ensure that the photon detection rate is low (typically <5% of the laser repetition rate) to avoid pulse pile-up artifacts.

-

Acquire the fluorescence decay data until a sufficient number of photons (typically 10,000 in the peak channel) have been collected to ensure good statistical accuracy.

-

-

Data Analysis:

-

Deconvolute the measured fluorescence decay with the IRF using the analysis software.

-

Fit the resulting decay curve to a single or multi-exponential decay model to extract the fluorescence lifetime(s).

-

Visualizing Experimental Workflows and Influencing Factors

To aid in the understanding of the experimental procedures and the factors affecting rhodamine fluorescence, the following diagrams are provided.

Caption: Experimental workflow for relative fluorescence quantum yield determination.

Caption: Key factors influencing the fluorescence of rhodamine dyes.

Conclusion

The fluorescence quantum yield and lifetime are fundamental properties of rhodamine dyes that dictate their performance in various applications. This guide has provided a consolidated resource of quantitative data for Rhodamine B, Rhodamine 6G, and Rhodamine 123, along with detailed experimental protocols for their measurement. By understanding the principles behind these measurements and the factors that influence the photophysical properties of these dyes, researchers, scientists, and drug development professionals can better design and interpret their experiments, leading to more robust and reliable results.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rhodamine 123 - Wikipedia [en.wikipedia.org]

- 4. Interaction of rhodamine 123 with living cells studied by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rhodamine 123 as a probe of transmembrane potential in isolated rat-liver mitochondria: spectral and metabolic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Rhodamine B, Coumarin 6 and Lucifer Yellow - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorescence lifetime imaging (FLIM) of rhodamine 123 in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biotium.com [biotium.com]

- 11. lumiprobe.com [lumiprobe.com]

5-Aminotetramethyl Rhodamine: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

An In-depth Technical Guide on 5-Aminotetramethyl Rhodamine for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, applications, and experimental protocols for this compound, a key fluorescent marker in biological research.

Core Compound Details

This compound is a fluorescent dye belonging to the rhodamine family. Its chemical structure incorporates a reactive primary amine group, making it suitable for conjugation to various biomolecules.

| Property | Value | Reference |

| CAS Number | 167095-10-5 | [1][][3] |

| Molecular Weight | 401.46 g/mol | [1][][3] |

| Molecular Formula | C24H23N3O3 | [1] |

Applications in Biological Research

Due to its fluorescent properties, this compound is widely used as a tracer dye in fluorescence microscopy and other fluorescence-based applications.[4] A primary application is its covalent attachment to proteins, particularly antibodies, to enable the visualization of specific cellular targets.

The general principle involves the reaction of the primary amine on the rhodamine molecule with a suitable functional group on the target biomolecule. This process, known as bioconjugation, results in a fluorescently labeled probe that can be used to detect and localize its binding partner within a biological sample.

Experimental Protocol: Antibody Conjugation

This protocol outlines a general procedure for conjugating this compound to an antibody. The isothiocyanate derivative of rhodamine is often used for efficient coupling to the amino groups of the antibody.[1]

Materials:

-

Antibody to be labeled (in an amine-free buffer)

-

5-Isothiocyanatotetramethyl rhodamine (a derivative of this compound)

-

Amine-free buffer (e.g., PBS, pH 7.4)

-

Gel filtration column (e.g., PD-10 desalting column)

-

Reaction tubes

-

Pipettes

Procedure:

-

Antibody Preparation: Dialyze the target antibody into an amine-free buffer, such as PBS at pH 7.4, to remove any interfering amines.[] The optimal antibody concentration is typically between 0.5-5 mg/ml.

-

Dye Preparation: Prepare a stock solution of 5-Isothiocyanatotetramethyl rhodamine in an anhydrous solvent like DMSO.

-

Conjugation Reaction: Add the rhodamine isothiocyanate solution to the antibody solution at a molar ratio of approximately 5:1 to 10:1 (dye:protein).[] The reaction mixture should be incubated for 3 hours at room temperature in the dark.

-

Quenching the Reaction: After the incubation period, a quenching reagent can be added to stop the reaction.

-

Purification of the Conjugate: Separate the labeled antibody from the unreacted dye using a gel filtration column.[1][]

-

Determination of Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the rhodamine dye (around 555 nm) to calculate the ratio of dye molecules per antibody molecule.[]

-

Storage: Store the final conjugate at 4°C in the dark. For long-term storage, freezing at -20°C is recommended.[]

Experimental Workflow for Fluorescence Microscopy

The following diagram illustrates a typical workflow for using a this compound-conjugated antibody in a fluorescence microscopy experiment.

References

An In-depth Technical Guide to the Amine-Reactive Properties of 5-Aminotetramethylrhodamine for Conjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Aminotetramethylrhodamine (5-TMR-NH2) and its application in bioconjugation. It details the chemical principles, experimental protocols, and characterization methods required to successfully label biomolecules with this versatile fluorophore.

Introduction: From Amine to Amine-Reactive

5-Aminotetramethylrhodamine is a fluorescent dye belonging to the rhodamine family, known for its brightness and photostability.[1] The "5-Amino" designation refers to the primary amine group (-NH2) on the rhodamine core, which serves as a chemical handle.[2] It is crucial to understand that 5-Aminotetramethylrhodamine itself is not inherently reactive towards amines. Instead, its primary amine group must first be chemically modified to create an "amine-reactive" derivative.[2][3]

These derivatives are designed to react efficiently with primary amines found on biomolecules, such as the ε-amino group of lysine residues and the N-terminus of proteins.[4][5] This process, known as bioconjugation, results in a stable, covalent bond that permanently attaches the fluorescent label to the target molecule, enabling its detection and tracking in a wide range of biological assays.[5][6]

The most common amine-reactive derivatives generated from 5-Aminotetramethylrhodamine are N-hydroxysuccinimide (NHS) esters and isothiocyanates.[5][7]

-

NHS Esters react with primary amines in a pH range of 7-9 to form stable amide bonds.[7]

-

Isothiocyanates (like TRITC) react with primary amines under alkaline conditions (pH 8.0-9.0) to form a stable thiourea linkage.[4][6]

These labeling strategies are fundamental in fields like immunofluorescence, flow cytometry, and fluorescence microscopy.[][9]

Quantitative Data & Spectroscopic Properties

Successful conjugation and accurate quantification depend on understanding the spectroscopic properties of the dye and the target biomolecule. The following tables summarize key quantitative data for Tetramethylrhodamine (TMR) derivatives and a typical target protein, Immunoglobulin G (IgG).

| Table 1: Spectroscopic Properties of Tetramethylrhodamine (TMR) Derivatives | |

| Parameter | Value |

| Excitation Maximum (λmax) | ~555 nm[6] |

| Emission Maximum (λmax) | ~578 nm[6] |

| Molar Extinction Coefficient (ε) at λmax | ~65,000 - 95,000 M⁻¹cm⁻¹[6][10] |

| Correction Factor (CF) at 280 nm | ~0.34[6][11] |

| Table 2: Typical Properties of a Target IgG Antibody | |

| Parameter | Value |

| Molecular Weight | ~150,000 Da[6] |

| Molar Extinction Coefficient (ε) at 280 nm | ~210,000 M⁻¹cm⁻¹[6] |

| Table 3: Recommended Reaction & Outcome Parameters | |

| Parameter | Typical Range / Condition |

| Reaction pH (NHS Ester) | 7.0 - 9.0[7][] |

| Reaction pH (Isothiocyanate) | 8.0 - 9.0[4] |

| Initial Dye-to-Protein Molar Ratio | 5:1 to 20:1[4][][11] |

| Reaction Time | 1 - 2 hours at Room Temperature[6][7] |

| Optimal Degree of Labeling (DOL) | 2 - 10[6][13] |

Logical & Experimental Workflow Diagrams

Visualizing the process is key to understanding the transformation of 5-Aminotetramethylrhodamine into a useful bioconjugation reagent and the subsequent experimental steps.

Caption: Chemical pathway from 5-TMR-NH2 to a protein conjugate.

Caption: Experimental workflow for protein conjugation with TMR derivatives.

Experimental Protocols

The following sections provide detailed methodologies for protein conjugation using amine-reactive TMR derivatives.

-

Target Protein: e.g., Antibody at 2-10 mg/mL in an amine-free buffer.[9]

-

Amine-Reactive TMR: Tetramethylrhodamine-isothiocyanate (TRITC) or TMR-NHS Ester.

-

Solvent: Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).[7][11]

-

Conjugation Buffer: 0.1 M sodium bicarbonate or carbonate buffer, pH 8.0-9.0.[4][11] Amine-free buffers like PBS (pH 7.2-7.5) are also suitable, especially for NHS esters.[1][7]

-

Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25).[6]

-

Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4.

This protocol is a general guideline. The optimal dye-to-protein molar ratio should be determined empirically for each specific protein.[1]

-

Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., carbonate-bicarbonate, borate, or PBS).[4] If the buffer contains primary amines like Tris or glycine, the protein must be buffer-exchanged.[6] The recommended protein concentration is between 2-10 mg/mL.[1]

-

Reactive Dye Preparation: Immediately before use, dissolve the TRITC or TMR-NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[6][14] Vortex to ensure it is fully dissolved.[6]

-

Conjugation Reaction: a. While gently stirring, slowly add the reactive dye solution to the protein solution.[6] A starting point for optimization is a 10:1 to 20:1 molar ratio of dye to protein.[6][11] b. Incubate the reaction for 1-2 hours at room temperature, protected from light.[6][15] Gentle mixing is recommended.[6]

-

Purification: a. Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrated with PBS (pH 7.4).[1] b. Apply the reaction mixture to the column.[1] c. The first colored band to elute is the labeled protein conjugate. The second, slower-moving band is the free, unreacted dye.[9] d. Collect the fractions containing the purified conjugate.[6]

The Degree of Labeling (DOL), or the average number of dye molecules per protein molecule, is a critical quality control parameter.[16] It is determined using absorbance spectroscopy.[16][17]

-

Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the dye's absorbance maximum, ~555 nm (A_max).[11]

-

Calculate the Molar Concentration of the Dye:

-

[Dye] (M) = A_max / (ε_dye × path length)

-

Where ε_dye is the molar extinction coefficient of the TMR derivative (see Table 1). The path length is typically 1 cm.

-

-

Calculate the Molar Concentration of the Protein:

-

The dye also absorbs light at 280 nm, so a correction must be made.[16]

-

Corrected A₂₈₀ = A₂₈₀ - (A_max × CF)

-

Where CF is the Correction Factor for the dye at 280 nm (see Table 1).[16]

-

[Protein] (M) = Corrected A₂₈₀ / (ε_protein × path length)

-

Where ε_protein is the molar extinction coefficient of the protein (see Table 2).

-

-

Calculate the Degree of Labeling (DOL):

For short-term storage, keep the labeled protein at 4°C, protected from light.[6] For long-term storage, add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C.[6] Adding a preservative like sodium azide (0.02-0.1%) can prevent microbial growth.[1][7]

References

- 1. benchchem.com [benchchem.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. TAMRA amine, 5-isomer (A270317) | Antibodies.com [antibodies.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 9. benchchem.com [benchchem.com]

- 10. Buy 5-Amino TAMRA (EVT-14254329) [evitachem.com]

- 11. benchchem.com [benchchem.com]

- 13. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]

- 14. youdobio.com [youdobio.com]

- 15. youdobio.com [youdobio.com]

- 16. benchchem.com [benchchem.com]

- 17. support.nanotempertech.com [support.nanotempertech.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

The Rhodamine Family of Dyes: An In-depth Technical Guide for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

The rhodamine family of fluorescent dyes stands as a cornerstone in the world of fluorescence microscopy, prized for their bright photostability and versatile applications. This guide provides a comprehensive technical overview of these essential fluorophores, including their core properties, detailed experimental protocols, and their application in visualizing complex biological processes.

Introduction to Rhodamine Dyes

Rhodamine dyes are a class of xanthene-based fluorophores characterized by a core three-ring structure. Their enduring popularity in biological imaging stems from several key advantages:

-

High Fluorescence Quantum Yield: Rhodamines efficiently convert absorbed light into emitted fluorescence, resulting in bright, high-contrast images.[1]

-

Photostability: They exhibit robust resistance to photobleaching, allowing for prolonged imaging sessions and time-lapse experiments.[]

-

Wavelength Tunability: The rhodamine family encompasses a range of derivatives with excitation and emission spectra spanning the visible spectrum, facilitating multicolor imaging experiments.[]

-

Bioconjugation Capability: Rhodamine dyes can be readily conjugated to various biomolecules, such as antibodies, peptides, and nucleic acids, enabling the specific labeling of cellular targets.[3]

These properties make rhodamine dyes indispensable tools in diverse research areas, including cell biology, immunology, neuroscience, and drug discovery.[4]

Photophysical Properties of Common Rhodamine Dyes

The selection of an appropriate rhodamine dye is contingent on the specific experimental setup, particularly the available excitation sources and emission filters of the fluorescence microscope. The table below summarizes the key photophysical properties of the most commonly used rhodamine derivatives.

| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) |

| Rhodamine B | ~555 | ~580 | ~106,000 | ~0.31 |

| Rhodamine 6G | ~528 | ~551 | ~116,000 | ~0.95 |

| TRITC (Tetramethylrhodamine isothiocyanate) | ~557 | ~576 | ~85,000 | ~0.28 |

| Rhodamine 123 | ~507 | ~529 | ~75,000 | ~0.90 |

Note: These values are approximate and can vary depending on the solvent, pH, and conjugation state.

Experimental Protocols

The following sections provide detailed protocols for three common applications of rhodamine dyes in fluorescence microscopy.

Staining of Filamentous Actin (F-actin) with Rhodamine Phalloidin

Rhodamine phalloidin is a high-affinity probe used for staining F-actin in fixed and permeabilized cells.

Materials:

-

Cells cultured on coverslips

-

Phosphate-buffered saline (PBS)

-

Methanol-free formaldehyde (3.7% in PBS)

-

Triton X-100 (0.1% in PBS)

-

Bovine serum albumin (BSA, 1% in PBS)

-

Rhodamine Phalloidin stock solution (e.g., in methanol)

-

Mounting medium

Procedure:

-

Cell Fixation: Wash the cells twice with pre-warmed PBS. Fix the cells by incubating them in 3.7% methanol-free formaldehyde in PBS for 10 minutes at room temperature.[5]

-

Washing: Wash the fixed cells two to three times with PBS.[5]

-

Permeabilization: Permeabilize the cells by incubating them in 0.1% Triton X-100 in PBS for 3-5 minutes.[5]

-

Washing: Wash the permeabilized cells two to three times with PBS.[5]

-

Blocking (Optional but Recommended): To reduce non-specific background staining, incubate the cells in 1% BSA in PBS for 20-30 minutes.[5]

-

Rhodamine Phalloidin Staining: Dilute the rhodamine phalloidin stock solution in PBS containing 1% BSA to the desired working concentration (typically, a 1:40 to 1:1000 dilution of a methanolic stock).[6] Place the diluted staining solution on the coverslip and incubate for 20-30 minutes at room temperature, protected from light.[5]

-

Washing: Wash the stained cells two to three times with PBS to remove unbound phalloidin.[5]

-

Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.

-

Imaging: Visualize the stained F-actin using a fluorescence microscope with filter sets appropriate for rhodamine (e.g., excitation around 540 nm and emission around 570 nm).

Assessment of Mitochondrial Membrane Potential with Rhodamine 123

Rhodamine 123 is a cationic dye that accumulates in mitochondria in a membrane potential-dependent manner, making it a valuable tool for assessing mitochondrial health and apoptosis.[7][8] A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.[7]

Materials:

-

Live cells in culture

-

Cell culture medium

-

Rhodamine 123 stock solution (e.g., 1 mg/mL in DMSO)

-

Phosphate-buffered saline (PBS) or serum-free medium

Procedure:

-

Cell Preparation: Seed and culture cells to the desired confluency.

-

Preparation of Staining Solution: Prepare a working solution of Rhodamine 123 in cell culture medium. The optimal concentration should be determined for the specific cell type but typically ranges from 1 to 10 µM.[9]

-

Staining: Remove the existing culture medium and add the Rhodamine 123 working solution to the cells. Incubate for 15-60 minutes at 37°C, protected from light.[9] The optimal incubation time will vary depending on the cell type.[10]

-

Washing: Remove the staining solution and wash the cells twice with warm PBS or serum-free medium.[9]

-

Imaging: Immediately image the cells using a fluorescence microscope with filter sets appropriate for FITC or GFP (Excitation ~507 nm, Emission ~529 nm).[9][10] A decrease in green fluorescence intensity in treated cells compared to control cells indicates mitochondrial depolarization.[9]

Immunofluorescence (IF) Staining Using a Rhodamine-Conjugated Secondary Antibody

This protocol outlines the indirect immunofluorescence method, where a primary antibody targets the protein of interest, and a rhodamine-conjugated secondary antibody detects the primary antibody.

Materials:

-

Cells cultured on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA and 5% normal goat serum in PBS)

-

Primary antibody (specific to the target protein)

-

Rhodamine-conjugated secondary antibody (specific to the host species of the primary antibody)

-

Mounting medium with an anti-fade reagent

Procedure:

-

Cell Fixation and Permeabilization:

-

Blocking:

-

Incubate the cells in blocking buffer for 60 minutes at room temperature to minimize non-specific antibody binding.[11]

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in antibody dilution buffer (e.g., 1% BSA in PBS) to the recommended concentration.

-

Aspirate the blocking solution and apply the diluted primary antibody to the cells.

-

Incubate overnight at 4°C or for 1-2 hours at room temperature.[12]

-

-

Washing:

-

Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.[11]

-

-

Secondary Antibody Incubation:

-

Dilute the rhodamine-conjugated secondary antibody in antibody dilution buffer.

-

Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.[11]

-

-

Final Washes and Mounting:

-

Wash the cells three times with PBS for 5 minutes each, protected from light.[11]

-

Mount the coverslips on microscope slides using a mounting medium containing an anti-fade agent.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence microscope with the appropriate filter set for rhodamine.

-

Visualization of Experimental Workflows

The following diagram illustrates a typical workflow for an indirect immunofluorescence experiment using a rhodamine-conjugated secondary antibody.

Applications in Drug Development

Rhodamine dyes and their conjugates are valuable assets in the field of drug development. They are employed in:

-

Target Validation: Rhodamine-labeled antibodies can be used to visualize the localization and expression levels of drug targets within cells and tissues.

-

High-Throughput Screening (HTS): The bright and stable fluorescence of rhodamine dyes makes them well-suited for automated, high-content imaging assays to screen for compounds that modulate cellular processes.

-

Drug-Uptake and Distribution Studies: By conjugating a drug candidate to a rhodamine dye, its uptake, intracellular distribution, and target engagement can be visualized and quantified.

-

Toxicity Assays: Dyes like Rhodamine 123 are used to assess the impact of drug candidates on mitochondrial function, a key indicator of cellular toxicity.[9]

References

- 1. pure.mpg.de [pure.mpg.de]

- 3. Immunofluorescence (IF) Protocol | Rockland [rockland.com]

- 4. researchgate.net [researchgate.net]

- 5. genecopoeia.com [genecopoeia.com]

- 6. researchgate.net [researchgate.net]

- 7. apexbt.com [apexbt.com]

- 8. Mitochondrial Membrane Potential Detection Kit (Rhodamine 123) - TargetMol Chemicals Inc [bioscience.co.uk]

- 9. benchchem.com [benchchem.com]

- 10. apexbt.com [apexbt.com]

- 11. Immunofluorescence Protocol for Cell-based Imaging (Immunocytochemistry) | Cell Signaling Technology [cellsignal.com]

- 12. usbio.net [usbio.net]

Methodological & Application

Application Notes and Protocols for Labeling Proteins with 5-Aminotetramethylrhodamine (5-TAMRA)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step protocol for the covalent labeling of proteins with 5-Aminotetramethylrhodamine (5-TAMRA), a widely used orange fluorescent dye. The protocol is designed for professionals in research and drug development who require high-quality fluorescently labeled proteins for various applications, including fluorescence microscopy, flow cytometry, and fluorescence-based assays.

Introduction

5-Aminotetramethylrhodamine (5-TAMRA) is a bright and photostable fluorophore commonly used for labeling proteins and other biomolecules. The most common reactive form for protein conjugation is the N-hydroxysuccinimide (NHS) ester of 5-TAMRA, which efficiently reacts with primary amino groups (-NH2) on the protein, primarily the ε-amino groups of lysine residues, to form stable amide bonds.[1][2][3] This process, known as amine labeling, is a robust and widely used method for generating fluorescently tagged proteins.

Optimizing the degree of labeling (DOL), which is the average number of dye molecules conjugated to a single protein molecule, is critical.[4] Insufficient labeling can result in a poor signal, while excessive labeling can lead to fluorescence quenching, protein aggregation, and loss of biological activity.[4] Therefore, empirical determination of the optimal dye-to-protein molar ratio is essential for each specific protein.

Data Presentation: Optimizing the Dye-to-Protein Ratio

The efficiency of the conjugation reaction and the final DOL are highly dependent on the initial molar ratio of the 5-TAMRA NHS ester to the protein. The following table provides illustrative data on how varying this initial molar ratio can influence the final DOL for a typical IgG antibody. It is crucial to note that these values are a starting point, and optimization is recommended for each specific protein.[4]

| Initial Molar Ratio (Dye:Protein) | Expected Final Degree of Labeling (DOL) | Potential Impact on Protein Activity |

| 5:1 | 1.5 - 3.0 | Minimal to low impact on activity. A good starting point for sensitive proteins.[4] |

| 10:1 | 3.0 - 5.0 | Often optimal for balancing signal intensity and protein function.[4] |

| 20:1 | 5.0 - 8.0 | Higher risk of reduced protein activity and fluorescence quenching.[4] |

| 40:1 | > 8.0 | Significant risk of protein aggregation, loss of function, and signal quenching.[4] |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the protein labeling protocol.

Caption: Experimental workflow for protein labeling with 5-TAMRA.

Experimental Protocol: Step-by-Step Methodology

This protocol is optimized for labeling approximately 1 mg of a protein such as an IgG antibody. The reaction can be scaled up or down as needed.

Materials and Reagents

-

Protein of interest

-

5-Aminotetramethylrhodamine (5-TAMRA), succinimidyl ester (SE)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.0-9.0[1][2]

-

Purification/Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Size-exclusion chromatography column (e.g., Sephadex G-25 spin desalting column)[2]

-

Spectrophotometer

Procedure

1. Protein Preparation

1.1. Dissolve the protein to be labeled in the Labeling Buffer at a concentration of 2-10 mg/mL.[4] For optimal results, a concentration of at least 2 mg/mL is recommended.[1][5]

1.2. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the NHS ester.[1][4] If the protein solution contains primary amines, it must be dialyzed against an appropriate amine-free buffer before labeling.[3][]

2. 5-TAMRA NHS Ester Stock Solution Preparation

2.1. Immediately before starting the conjugation reaction, prepare a 10 mg/mL stock solution of 5-TAMRA NHS ester in anhydrous DMSO or DMF.[2][4]

2.2. Vortex the solution until the dye is completely dissolved.[7] The NHS ester is moisture-sensitive and will hydrolyze in the presence of water, so it is crucial to use anhydrous solvent and prepare the solution fresh.[1][8]

3. Conjugation Reaction

3.1. Calculate the required volume of the 5-TAMRA stock solution to achieve the desired initial dye-to-protein molar ratio. A starting point of a 10:1 to 20:1 molar excess of dye to protein is often recommended.[4][8]

3.2. While gently vortexing or stirring the protein solution, slowly add the calculated volume of the 5-TAMRA stock solution.[4][9]

3.3. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[4][10]

4. Purification of the Labeled Protein

4.1. Separate the 5-TAMRA-conjugated protein from the unreacted, hydrolyzed dye using a size-exclusion chromatography column (e.g., a pre-packed Sephadex G-25 spin desalting column).[2][4]

4.2. Equilibrate the column with the Purification/Storage Buffer (PBS, pH 7.4).[4]

4.3. Apply the reaction mixture to the column and centrifuge according to the manufacturer's instructions to collect the purified, labeled protein. The larger protein conjugate will elute first, while the smaller, unreacted dye molecules will be retained in the column.

5. Determination of the Degree of Labeling (DOL)

The DOL is calculated by measuring the absorbance of the purified conjugate at two wavelengths: 280 nm (for the protein) and the absorbance maximum for 5-TAMRA (approximately 555 nm).[4]

5.1. Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 555 nm (A555). Dilute the sample if the absorbance is too high to be accurately measured.[11]

5.2. Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:

5.3. Calculate the Degree of Labeling (DOL) using the following formula:

An optimal DOL for most applications is between 3 and 5.[4]

6. Storage of the Labeled Protein

6.1. Store the purified 5-TAMRA-protein conjugate at 4°C, protected from light, for short-term storage.[4]

6.2. For long-term storage, it is recommended to add a stabilizing agent like bovine serum albumin (BSA) at 1-10 mg/mL and a preservative such as 0.02% sodium azide.[4][12] The conjugate can be stored at -20°C in single-use aliquots to avoid repeated freeze-thaw cycles.[10]

References

- 1. resources.tocris.com [resources.tocris.com]

- 2. youdobio.com [youdobio.com]

- 3. eurogentec.com [eurogentec.com]

- 4. benchchem.com [benchchem.com]

- 5. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Application Notes and Protocols for Labeling Amine-Modified Oligonucleotides with 5-Aminotetramethylrhodamine (5-TAMRA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the fluorescent labeling of amine-modified oligonucleotides with 5-Aminotetramethylrhodamine (5-TAMRA). 5-TAMRA is a bright, photostable rhodamine dye commonly used to label oligonucleotides for various applications, including fluorescence microscopy, FRET studies, and real-time PCR.[1][] The protocol described herein utilizes the reaction of a 5-TAMRA N-hydroxysuccinimide (NHS) ester with a primary amine group on a modified oligonucleotide to form a stable amide bond.[3][4][5]

The following sections detail the necessary reagents, equipment, a step-by-step experimental protocol, and methods for the purification and characterization of the labeled oligonucleotide.

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Specifications | Supplier (Example) |

| Amine-Modified Oligonucleotide | Lyophilized, with a 5', 3', or internal primary amine modification | Custom Synthesis Provider |

| 5-TAMRA, SE (NHS Ester) | Molecular Weight: ~527.5 g/mol | Thermo Fisher Scientific, MilliporeSigma |

| Anhydrous Dimethyl Sulfoxide (DMSO) | High-purity, molecular biology grade | MilliporeSigma, VWR |

| Sodium Bicarbonate Buffer | 0.1 M, pH 8.3-9.0 | Prepare fresh or purchase |

| Sodium Tetraborate Buffer | 0.1 M, pH 8.5 | An alternative to bicarbonate buffer[3] |

| Desalting Columns (e.g., Sephadex G-25) | Appropriate size for the reaction volume | GE Healthcare, Bio-Rad |

| Nuclease-free Water | Molecular biology grade | Thermo Fisher Scientific, Promega |

Table 2: Key Experimental Parameters

| Parameter | Recommended Value/Range | Notes |

| Reaction Buffer pH | 8.3 - 9.0 | A slightly basic pH is required for the efficient reaction of the NHS ester with the primary amine.[3][4][6] Buffers containing primary amines (e.g., Tris) should be avoided as they will compete in the reaction.[3][7] |

| Dye-to-Oligonucleotide Molar Ratio | 5-10 molar excess of dye | This ensures efficient labeling of the oligonucleotide. The optimal ratio may need to be determined empirically.[4] |

| Reaction Temperature | Room Temperature | The reaction proceeds efficiently at ambient temperature. |

| Reaction Time | 1 - 2 hours (or overnight) | Incubation for 1-2 hours is typically sufficient.[4] An overnight incubation may be more convenient and can lead to higher labeling efficiency.[6] |

| Purification Method | Gel filtration, Reverse-Phase HPLC, or spin columns | The choice of method depends on the required purity and available equipment.[][3][6] |

Experimental Protocols

Preparation of Reagents

-

Amine-Modified Oligonucleotide Solution: Dissolve the lyophilized amine-modified oligonucleotide in nuclease-free water to a final concentration of 1-10 mg/mL.[4]

-

5-TAMRA, SE Stock Solution: Immediately before use, dissolve the 5-TAMRA, SE in anhydrous DMSO to a concentration of 10 mg/mL.[4] Vortex briefly to ensure complete dissolution. Reactive dyes in solution are not stable for long periods.[3]

-

Reaction Buffer: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3-9.0. Alternatively, a 0.1 M sodium tetraborate buffer at pH 8.5 can be used.[3]

Labeling Reaction

-

In a microcentrifuge tube, combine the amine-modified oligonucleotide solution with the reaction buffer.

-

Slowly add the calculated volume of the 5-TAMRA, SE stock solution to the oligonucleotide solution while gently vortexing. Aim for a 5-10 molar excess of the dye.

-

Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.[4] For convenience, the reaction can also be left overnight.[6]

Purification of the Labeled Oligonucleotide

Unreacted dye must be removed from the labeled oligonucleotide to ensure accurate quantification and prevent interference in downstream applications.

-

Equilibrate a desalting column (e.g., Sephadex G-25) with nuclease-free water according to the manufacturer's instructions.

-

Carefully load the entire reaction mixture onto the top of the column.

-

Elute the labeled oligonucleotide with nuclease-free water. The labeled oligonucleotide will elute in the void volume, while the smaller, unreacted dye molecules will be retained by the column.

-

Collect the colored fractions corresponding to the labeled oligonucleotide.

For higher purity, RP-HPLC is the recommended method.[6][8] This technique separates the labeled oligonucleotide from the unlabeled oligonucleotide and free dye based on hydrophobicity.

Quantification and Quality Control

-

Spectrophotometric Analysis: Measure the absorbance of the purified labeled oligonucleotide solution at 260 nm (for the oligonucleotide) and at the absorbance maximum of 5-TAMRA (approximately 555 nm).

-

Calculation of Concentration and Degree of Labeling: The concentration of the oligonucleotide and the degree of labeling (dye-to-oligo ratio) can be calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 260 nm.[5]

Mandatory Visualizations

Caption: Experimental workflow for labeling amine-modified oligonucleotides.

References

- 1. Tamra-5' Oligo Modifications from Gene Link [genelink.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. youdobio.com [youdobio.com]

- 5. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 6. glenresearch.com [glenresearch.com]

- 7. Conjugation Protocol for Amine Reactive Dyes [bio-techne.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Staining Actin Filaments with 5-Aminotetramethylrhodamine-Phalloidin Conjugates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5-aminotetramethylrhodamine (TMR) conjugated to phalloidin for the fluorescent labeling of filamentous actin (F-actin) in fixed cells. This technique is a cornerstone in cell biology for visualizing the cytoskeleton, studying cellular morphology, and investigating the effects of various treatments on cellular architecture.

Introduction

5-Aminotetramethylrhodamine is a bright, red-orange fluorescent dye.[1] For the specific and high-affinity staining of F-actin, it is covalently linked to phalloidin, a bicyclic peptide toxin isolated from the Amanita phalloides mushroom.[1][2][3][4] Phalloidin binds specifically to the grooves of F-actin, stabilizing the filaments and preventing depolymerization.[2][3][5][6] This strong and selective binding makes fluorescently labeled phalloidin an excellent probe for visualizing actin filaments in a wide variety of cell and tissue types from both plants and animals.[2][7] Unlike antibody-based methods, phalloidin conjugates exhibit minimal nonspecific staining, providing high-contrast images of the actin cytoskeleton.[3]

Principle of Staining